2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone
Description
Chemical Structure: The compound features an indole core substituted at the 1-position with a 2-methoxy-ethyl group and at the 2-position with a methyl group. A 2-chloroethanone moiety is attached to the 3-position of the indole ring (Fig. 1). Its molecular formula is C₁₄H₁₅ClNO₂, with a molecular weight of 256.73 g/mol.
Properties
IUPAC Name |
2-chloro-1-[1-(2-methoxyethyl)-2-methylindol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-10-14(13(17)9-15)11-5-3-4-6-12(11)16(10)7-8-18-2/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRSTBUATZADPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCOC)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001176575 | |
| Record name | 2-Chloro-1-[1-(2-methoxyethyl)-2-methyl-1H-indol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001176575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883547-18-0 | |
| Record name | 2-Chloro-1-[1-(2-methoxyethyl)-2-methyl-1H-indol-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883547-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[1-(2-methoxyethyl)-2-methyl-1H-indol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001176575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone is an indole derivative that has garnered attention due to its diverse biological activities. This compound, with the molecular formula C₁₁H₁₀ClNO and a molecular weight of approximately 207.66 g/mol, features a chloro group and a methoxyethyl side chain, which may enhance its solubility and reactivity in biological systems .
Biological Activities
Indole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific biological activities of 2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits inhibitory effects against various bacterial strains. |
| Anticancer | Demonstrates cytotoxicity against cancer cell lines, potentially through apoptosis. |
| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |
The mechanism of action of 2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone involves interactions with various biological targets. Research indicates that indole derivatives can modulate enzyme activity and receptor signaling pathways, particularly those involved in cell proliferation and survival.
Interaction Studies
Studies have shown that this compound can bind to specific receptors or enzymes, influencing cellular signaling pathways. For example, it may interact with kinases involved in cancer cell proliferation or receptors that mediate neurotransmission in the nervous system.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of 2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone on various cancer cell lines, demonstrating significant inhibition of cell growth in a dose-dependent manner . The study suggested that the compound induces apoptosis through mitochondrial pathways.
- Neuroprotective Effects : In another investigation, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). Results indicated that it significantly reduced ROS levels and enhanced cell viability compared to untreated controls .
Structural Comparison with Related Compounds
The structural uniqueness of 2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone contributes to its distinct biological profile. A comparison with other indole derivatives is provided in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylindole | Basic indole structure without chloro group | Antimicrobial, Anticancer |
| Indole-3-acetic acid | Contains carboxylic acid; plant hormone | Growth regulator in plants |
| 5-Methoxyindole | Contains methoxy group; simple indole | Neuroprotective properties |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with indole structures exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound has been investigated for its potential efficacy against breast and colon cancer cells, where it demonstrated promising results in preclinical studies .
Neuroprotective Effects
Studies have suggested that indole derivatives possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress may contribute to these protective effects .
Antimicrobial Properties
The antimicrobial activity of 2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone has also been explored. Preliminary studies show that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Drug Development
The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are investigating its potential as a lead compound for synthesizing new drugs targeting specific biological pathways involved in cancer and infectious diseases. Structure-activity relationship (SAR) studies are crucial in this context to optimize efficacy and minimize toxicity .
Formulation in Drug Delivery Systems
Due to its chemical stability and solubility characteristics, this compound can be utilized in drug delivery systems. Its incorporation into nanoparticles or liposomes is being explored to improve the bioavailability of poorly soluble drugs, thereby enhancing therapeutic outcomes .
Organic Electronics
The electronic properties of indole derivatives have led to their application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to act as a hole transport material can improve the efficiency of these devices .
Coatings and Polymers
In material science, the compound's reactivity allows it to be used as a precursor for synthesizing novel polymers with specific properties. These polymers can be tailored for applications in coatings that require durability and resistance to environmental degradation .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Indole Ring
Table 1: Key Structural Differences in Indole Derivatives
Key Observations :
- Methoxy-ethyl vs. Chlorophenyl : The target compound’s methoxy-ethyl group improves aqueous solubility compared to the hydrophobic 4-chlorophenyl substituent in .
- Positional Effects : Substituents at the 4- or 5-position (e.g., methyl or methoxy) influence steric and electronic profiles differently than those at the 1- or 2-position .
Variations in the Ethanone Moiety
Table 2: Ethanone Substituent Modifications
Key Observations :
- Chlorine vs.
- Sulfonyl Groups : Compounds like exhibit increased stability due to the electron-withdrawing sulfonyl group but may show reduced electrophilicity compared to chloro derivatives.
Q & A
Q. What are the established synthetic routes for 2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or multi-step protocols. For example, chlorinated ethanones can be synthesized via ketone functionalization under anhydrous conditions with Lewis acids (e.g., AlCl₃) . Darzens condensation with nitrobenzaldehyde derivatives has also been reported, requiring precise stoichiometry and solvent selection (e.g., dichloromethane or toluene) to minimize by-products . Key parameters include temperature control (0–5°C for exothermic steps) and catalyst purity.
Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents on the indole ring and chloroethanone moiety (e.g., δ 2.1–2.5 ppm for methyl groups, δ 4.3–4.7 ppm for methoxy-ethyl) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z ~291.1 for [M+H]⁺).
- X-ray Crystallography : SHELX software (SHELXL/SHELXD) refines crystal structures, resolving bond angles and torsional strain in the indole-ethanone backbone .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- Methodological Answer : Use in vitro assays targeting indole derivatives' known bioactivity:
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility : Measure logP via HPLC to correlate with membrane permeability.
Advanced Research Questions
Q. What experimental design strategies mitigate challenges in optimizing reaction conditions for scale-up?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalyst load (0.5–2.0 eq), solvent polarity (toluene vs. DCM), and reaction time (12–48 hrs) to identify robust conditions .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability.
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate ≥95% purity product .
Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles?
- Methodological Answer :
- By-product Analysis : Use LC-MS to identify dimers or oxidized species (e.g., sulfones from sulfonyl intermediates) .
- Replication : Cross-validate protocols using literature conditions (e.g., AlCl₃ vs. FeCl₃ catalysis) .
- Computational Modeling : DFT calculations (Gaussian 09) predict thermodynamic favorability of pathways, explaining yield disparities .
Q. What computational approaches are suitable for predicting the compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT (Density Functional Theory) : Calculate HOMO/LUMO energies (B3LYP/6-31G*) to predict nucleophilic/electrophilic sites on the indole ring .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents to model reaction trajectories.
- Docking Studies : AutoDock Vina assesses binding affinity to biological targets (e.g., serotonin receptors) .
Q. What methodologies are recommended for studying the compound’s stability under physiological or environmental conditions?
- Methodological Answer :
- Forced Degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH, 40°C), and oxidative stress (3% H₂O₂) .
- Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., dechlorinated ethanones or indole ring oxidation).
- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months, sampling monthly to assess shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
